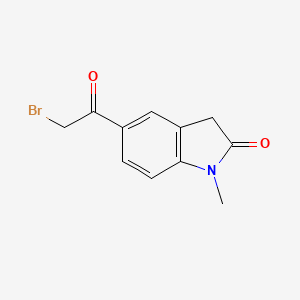

5-(2-Bromoacetyl)-1-methylindolin-2-one

説明

Historical Perspectives on Indolinone Research

The exploration of indole-based structures has a rich history, beginning with the recognition of the indole (B1671886) nucleus in numerous natural alkaloids, the essential amino acid tryptophan, and plant hormones. nih.gov This initial interest spurred extensive investigation into indole chemistry, leading to the discovery of a vast number of synthetic and natural products with therapeutic potential. nih.gov The journey of the specific 3-substituted indolin-2-one scaffold as an area of scientific inquiry can be traced back to the 19th century. illinois.edunih.gov Early research laid the groundwork for understanding the fundamental chemistry of this heterocyclic system, which would later become crucial for its development as a cornerstone in drug design. Over the decades, synthetic methodologies have evolved, allowing for precise modifications to the indolinone core, thereby enabling the exploration of its vast chemical space for therapeutic applications.

The Indolinone Core as a Privileged Pharmacophore in Contemporary Drug Discovery

In modern medicinal chemistry, the indolinone core is widely regarded as a "privileged pharmacophore." This term describes a molecular scaffold that is capable of binding to multiple, distinct biological targets, thereby serving as a versatile template for the development of a wide range of therapeutic agents. The indole and indolinone scaffolds are considered among the most important structural subunits for discovering new drug candidates. nih.govresearchgate.net

The therapeutic versatility of the indolinone scaffold is extensive, with derivatives showing promise as antibacterial, anti-inflammatory, and, most notably, anticancer agents. nih.govmdpi.com Its most significant impact has been in the field of oncology, particularly in the development of protein kinase inhibitors. researchgate.netresearchgate.net Kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. researchgate.net Indolinone-based molecules have proven to be particularly effective at binding to the ATP-binding site of various kinases, inhibiting their activity and thereby blocking tumor growth and proliferation. researchgate.netresearchgate.net

The success of this scaffold is exemplified by the development of several clinically approved drugs and numerous candidates in clinical trials. Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors, is a prominent example that features the indolinone core. researchgate.net The ability to modify substituents at various positions on the indolinone ring allows chemists to fine-tune the potency and selectivity of these inhibitors against different kinase targets. aacrjournals.org

Table 1: Representative Indolinone-Based Kinase Inhibitors and Their Primary Targets This is an interactive table. Click on the headers to sort.

| Compound | Primary Target(s) | Therapeutic Area |

|---|---|---|

| Sunitinib | VEGFR, PDGFR, KIT | Oncology |

| Nintedanib | VEGFR, FGFR, PDGFR | Oncology, Pulmonology |

| Axitinib | VEGFR | Oncology |

| SU5416 (Semaxanib) | VEGFR-2 | Oncology (Investigational) |

Positioning of 5-(2-Bromoacetyl)-1-methylindolin-2-one within Current Medicinal Chemistry Research Paradigms

The specific compound, this compound, represents a strategic functionalization of the core indolinone scaffold. Its position in modern research is best understood by dissecting its constituent parts: the 1-methylindolin-2-one core and the 5-(2-bromoacetyl) substituent.

The 1-methylindolin-2-one base provides the foundational privileged scaffold known to interact with various biological targets. The methylation at the N-1 position is a common modification used to alter solubility, metabolic stability, and target engagement.

The most functionally significant feature of this molecule is the 2-bromoacetyl group at the 5-position. The α-bromo ketone moiety is a potent electrophile and a well-established reactive group in medicinal chemistry. This group is designed to react with nucleophilic amino acid residues—such as cysteine, histidine, or lysine—found within the binding sites of target proteins. This reaction forms a stable, covalent bond, leading to irreversible inhibition of the protein's function.

Therefore, this compound is not typically an end-product drug itself but is strategically positioned within research paradigms as either:

A Covalent Probe or Tool Compound: The reactive bromoacetyl group makes it an ideal tool for activity-based protein profiling (ABPP) and target identification. Researchers can use this compound to covalently "label" and subsequently identify novel protein targets, helping to elucidate biological pathways or validate new drug targets.

A Key Synthetic Intermediate: This compound serves as a valuable precursor for the synthesis of more complex, non-covalent or covalent inhibitors. The bromine atom can be readily displaced by various nucleophiles (e.g., amines, thiols) in substitution reactions, allowing for the rapid generation of a library of diverse molecular structures. This approach, known as fragment-based drug discovery or chemical library synthesis, is a cornerstone of modern lead optimization efforts.

While a specific synthesis for this compound is not widely documented in readily available literature, a plausible synthetic route would involve a Friedel-Crafts acylation of 1-methylindolin-2-one to introduce an acetyl group at the 5-position, followed by an α-bromination of the resulting ketone. This functionalization transforms the privileged indolinone scaffold into a reactive chemical entity, positioning it at the intersection of chemical biology and drug discovery for the creation and study of targeted covalent inhibitors.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-(2-bromoacetyl)-1-methyl-3H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO2/c1-13-9-3-2-7(10(14)6-12)4-8(9)5-11(13)15/h2-4H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFJRFOAVZNECKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC2=C1C=CC(=C2)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1094318-21-4 | |

| Record name | 5-(2-bromoacetyl)-1-methyl-2,3-dihydro-1H-indol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Strategies for 5 2 Bromoacetyl 1 Methylindolin 2 One and Its Analogs

Retrosynthetic Analysis of the 5-(2-Bromoacetyl)-1-methylindolin-2-one Scaffold

Retrosynthetic analysis is a technique used to design a synthesis plan by deconstructing a target molecule into simpler, commercially available precursors. airitilibrary.com For this compound, the analysis reveals several logical disconnections that inform a convergent and efficient synthetic approach.

The primary disconnections for the target molecule are:

C-Br Bond: The most apparent disconnection is the carbon-bromine bond of the bromoacetyl moiety. This suggests that the final step could be the α-bromination of a ketone precursor, leading back to 5-acetyl-1-methylindolin-2-one .

C5-Acyl Bond: A Friedel-Crafts disconnection at the C5 position of the indolinone ring breaks the bond between the aromatic ring and the acetyl group. This points to 1-methylindolin-2-one as a key intermediate, which could be acylated.

N-Methyl Bond: Disconnecting the N-methyl group leads to 5-acetylindolin-2-one or indolin-2-one itself, indicating that N-methylation can be a strategic step at various points in the synthesis.

Following these pathways, the synthesis can be strategically planned starting from the basic indolin-2-one framework, which is then elaborated through N-methylation and C5-acylation, followed by a final bromination step. An alternative route involves the direct acylation of 1-methylindolin-2-one with a bromoacetylating agent. mdpi.com

Targeted Synthetic Routes to this compound

The synthesis of this compound can be achieved through a sequence of well-established organic transformations. The order and choice of these reactions can be adapted to optimize yield and purity.

Regioselective Bromination Methodologies

This step involves the conversion of the precursor, 5-acetyl-1-methylindolin-2-one, into the final α-bromo ketone. The α-position of a ketone is readily halogenated under either acidic or basic conditions via an enol or enolate intermediate, respectively. libretexts.org

For the synthesis of α-bromo aryl ketones, a common and effective method is the reaction with elemental bromine (Br₂) in a suitable solvent like glacial acetic acid. mdpi.com This acid-catalyzed reaction proceeds through the formation of an enol, which then acts as a nucleophile, attacking the electrophilic bromine. libretexts.org The reaction is typically selective for the α-position due to the electronic activation by the carbonyl group.

Table 1: Conditions for α-Bromination of Aryl Ketones

| Reagent | Catalyst/Solvent | Conditions | Reference |

|---|---|---|---|

| Bromine (Br₂) | Acetic Acid | Microwave Irradiation | mdpi.com |

| Bromine (Br₂) | Dichloromethane | Room Temperature | mdpi.com |

This transformation is generally high-yielding and provides the desired this compound with high purity after appropriate workup and purification.

Introduction of the 2-Bromoacetyl Moiety via Acylation

An alternative and more direct route to the target compound is through the Friedel-Crafts acylation of 1-methylindolin-2-one. youtube.comlibretexts.org This reaction introduces the entire bromoacetyl group onto the aromatic ring in a single step. The reaction typically employs an acylating agent such as bromoacetyl chloride or bromoacetyl bromide in the presence of a strong Lewis acid catalyst, like aluminum chloride (AlCl₃). rsc.org

The acylation of the indolinone ring is regioselective. The amide group at position 1 is an ortho-, para-director. Due to steric hindrance at the ortho-positions (C4 and C6), the acylation predominantly occurs at the C5-position, leading to the desired product. The acyl group is deactivating, which prevents poly-acylation, making the reaction controllable. youtube.com

N-Methylation Strategies for the Indolinone Ring System

The introduction of the methyl group at the N1 position of the indolinone ring is a critical step that can be performed at different stages of the synthesis. Classic methods often involve the use of methyl halides, such as methyl iodide, or dimethyl sulfate (B86663) in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃). nih.govnih.gov

More recently, greener and safer methylating agents have been developed. Dimethyl carbonate (DMC) has emerged as an environmentally benign alternative that can effectively methylate indoles and related heterocycles, often catalyzed by a base or a phase-transfer catalyst. st-andrews.ac.uknih.govresearchgate.net Another innovative approach uses phenyl trimethylammonium iodide as a non-toxic, easy-to-handle solid methylating agent, which provides excellent monoselectivity for N-methylation. nih.gov

Table 2: Selected N-Methylation Reagents for Indole (B1671886) and Indolinone Systems

| Methylating Agent | Base/Catalyst | Key Features | Reference(s) |

|---|---|---|---|

| Methyl Iodide | NaH, K₂CO₃ | Classic, high reactivity | nih.govnih.gov |

| Dimethyl Sulfate | NaOH, KOH | Potent, but toxic | nih.gov |

| Dimethyl Carbonate (DMC) | K₂CO₃, DABCO, MgO | Green, non-toxic | st-andrews.ac.uknih.govresearchgate.net |

Novel Derivatization Pathways Utilizing the 2-Bromoacetyl Functional Group

The synthetic utility of this compound stems from the high reactivity of the α-bromo ketone moiety. This functional group is a potent electrophile, susceptible to attack by a wide range of nucleophiles, enabling the construction of diverse and complex heterocyclic systems. nih.govup.ac.za

Nucleophilic Substitution Reactions at the Bromine Center

The carbon atom bearing the bromine is highly electrophilic due to the inductive effect of both the adjacent carbonyl group and the bromine atom itself. nih.gov This enhanced reactivity allows for facile bimolecular nucleophilic substitution (Sₙ2) reactions with various nucleophiles. up.ac.zaacs.org

This reactivity is widely exploited in heterocyclic synthesis. For instance, α-bromo ketones react with thioamides or thioureas to form thiazole (B1198619) rings (Hantzsch thiazole synthesis), and with hydrazines or hydrazides to yield various diazine derivatives. The reaction with primary amines can lead to α-amino ketones, which are valuable intermediates for other transformations. These reactions provide a powerful tool for building molecular diversity from the this compound scaffold.

Table 3: Examples of Derivatization via Nucleophilic Substitution

| Nucleophile | Resulting Functional Group/Heterocycle |

|---|---|

| Primary/Secondary Amines | α-Amino ketone |

| Thioamides / Thioureas | Thiazole |

| Hydrazines / Hydrazones | Pyridazine (B1198779) / Diazine derivatives |

| Carboxylate salts | Ester |

These derivatization strategies underscore the importance of this compound as a versatile platform for generating libraries of novel compounds.

Intramolecular and Intermolecular Cyclization Reactions Involving the Bromoacetyl Group

The bromoacetyl group in this compound is a versatile electrophilic handle that can participate in a variety of intramolecular and intermolecular cyclization reactions to construct fused heterocyclic systems and introduce diverse substituents, respectively.

Intramolecular Cyclization:

The reactive α-haloketone functionality of the bromoacetyl group is primed for intramolecular reactions with suitably positioned nucleophiles on the indolinone core or on a pre-installed substituent. These reactions lead to the formation of novel polycyclic frameworks with potential therapeutic applications. While specific examples for this compound are not extensively documented in publicly available literature, analogous transformations in similar systems provide a strong basis for predicting its reactivity.

For instance, treatment of a precursor bearing a nucleophilic group, such as an amine or a thiol, at a position that allows for a sterically favored ring closure (typically 5- or 6-membered rings) would be expected to yield fused heterocyclic indolinones. A hypothetical intramolecular cyclization is depicted below:

| Starting Material | Reagents and Conditions | Product | Fused Ring System |

| 5-(2-Bromoacetyl)-1-methyl-3-(aminoethyl)indolin-2-one | Base (e.g., NaH, K2CO3), Aprotic Solvent (e.g., DMF, THF) | A fused piperazinone-indolinone | Piperazinone |

| 5-(2-Bromoacetyl)-1-methyl-3-(hydroxyethyl)indolin-2-one | Base (e.g., NaH), Aprotic Solvent (e.g., THF) | A fused morpholinone-indolinone | Morpholinone |

These intramolecular cyclizations offer a powerful strategy for rapidly building molecular complexity from a relatively simple starting material. The choice of the nucleophile and the length of the tether connecting it to the indolinone core would dictate the size and nature of the resulting fused ring.

Intermolecular Cyclization and Condensation Reactions:

The bromoacetyl group is highly susceptible to reactions with a wide range of external nucleophiles, leading to the formation of various heterocyclic and substituted analogs. These intermolecular reactions are fundamental in diversifying the indolinone scaffold.

One of the most well-established reactions of α-haloketones is the Hantzsch thiazole synthesis . nih.govsynarchive.comchemhelpasap.comresearchgate.netijper.org In this reaction, the α-haloketone condenses with a thiourea (B124793) or thioamide to form a thiazole ring. Applying this to this compound, a variety of substituted aminothiazoles can be synthesized.

| Reactant 1 | Reactant 2 | Conditions | Product |

| This compound | Thiourea | Reflux in Ethanol | 2-Amino-4-(1-methyl-2-oxoindolin-5-yl)thiazole |

| This compound | N-Phenylthiourea | Reflux in Ethanol | 2-(Phenylamino)-4-(1-methyl-2-oxoindolin-5-yl)thiazole |

Similarly, the bromoacetyl group can react with other binucleophiles to form different five- or six-membered heterocyclic rings. For example, reaction with a 1,2-phenylenediamine could potentially lead to the formation of a quinoxaline (B1680401) moiety.

Furthermore, the bromoacetyl group readily undergoes nucleophilic substitution with a plethora of nucleophiles, such as amines, thiols, and alcohols, to generate a library of derivatives. This is analogous to the Gabriel synthesis of primary amines , where an alkyl halide reacts with potassium phthalimide. wikipedia.orgthermofisher.comchemistrysteps.combyjus.comorgoreview.com

| Nucleophile | Product |

| Ammonia | 5-(2-Aminoacetyl)-1-methylindolin-2-one |

| Piperidine | 5-(2-(Piperidin-1-yl)acetyl)-1-methylindolin-2-one |

| Thiophenol | 5-(2-(Phenylthio)acetyl)-1-methylindolin-2-one |

These intermolecular reactions provide a straightforward and efficient means to introduce a wide array of functional groups and structural motifs at the 5-position of the indolinone core, enabling the exploration of structure-activity relationships in drug discovery programs.

Solid-Phase Synthesis Approaches for Indolinone Scaffolds.rsc.org

Solid-phase organic synthesis (SPOS) has become an indispensable tool for the rapid generation of large libraries of compounds for high-throughput screening. The indolinone scaffold is well-suited for SPOS, and the presence of a reactive handle like the bromoacetyl group on this compound makes it an excellent candidate for immobilization on a solid support and subsequent diversification.

A plausible solid-phase strategy would involve the attachment of the indolinone core to a resin via the bromoacetyl group. For instance, a resin functionalized with a nucleophilic group, such as an aminomethyl or a hydroxymethyl group (e.g., aminomethyl-polystyrene or Wang resin), could be used to immobilize the indolinone.

Hypothetical Solid-Phase Synthesis Scheme:

| Step | Description | Reagents and Conditions |

| 1. Immobilization | The bromoacetyl group of this compound reacts with a nucleophilic resin to form a stable ether or amine linkage. | Aminomethylated resin, Base (e.g., DIEA), DMF |

| 2. Diversification | The immobilized indolinone can be further functionalized at other positions, for example, at the C3 position via condensation with various aldehydes. | Aldehydes, Piperidine, Toluene |

| 3. Cleavage | The final products are cleaved from the resin, typically under acidic conditions (e.g., TFA), to yield the desired library of indolinone analogs in solution. | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) |

This solid-phase approach offers several advantages over traditional solution-phase synthesis, including the ease of purification (by simple filtration and washing of the resin), the ability to drive reactions to completion using excess reagents, and the potential for automation. By employing a diverse set of building blocks in the diversification step, large and structurally varied libraries of indolinone derivatives can be efficiently synthesized.

Green Chemistry Considerations in the Synthesis of Bromoacetyl Indolinones.nsf.gov

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound and its analogs can be made more environmentally benign by incorporating these principles.

Alternative Solvents and Catalysts:

The Friedel-Crafts acylation, a common method for introducing the bromoacetyl group, traditionally uses stoichiometric amounts of Lewis acids like aluminum chloride, which generate significant amounts of acidic waste. Greener alternatives include the use of reusable solid acid catalysts or performing the reaction in more environmentally friendly solvents. organic-chemistry.org Deep eutectic solvents (DESs) have also emerged as green solvent and catalyst systems for acylation reactions. rsc.org

| Green Alternative | Advantage |

| Solid Acid Catalysts (e.g., Zeolites, Nafion) | Reusable, reduced waste |

| Deep Eutectic Solvents (e.g., Choline chloride/Urea) | Biodegradable, low toxicity, potential for reuse |

| Solvent-free reactions | Reduced solvent waste, potential for improved reaction kinetics |

Energy-Efficient Synthesis:

Microwave-assisted organic synthesis (MAOS) and ultrasound-assisted synthesis are energy-efficient techniques that can significantly reduce reaction times and improve yields. rsc.orgacs.orgnih.govresearchgate.netorganic-chemistry.org These methods can be applied to various steps in the synthesis of bromoacetyl indolinones, such as the initial acylation and subsequent cyclization or substitution reactions.

| Technique | Principle | Advantages |

| Microwave-assisted synthesis | Direct heating of polar molecules through dielectric loss | Rapid heating, reduced reaction times, improved yields, higher purity |

| Ultrasound-assisted synthesis | Acoustic cavitation leading to localized high temperatures and pressures | Enhanced reaction rates, improved mass transfer, can be performed at lower bulk temperatures |

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of Indolinone Derivatives

Fundamental Principles of Indolinone SAR

The indolinone core is a bicyclic heterocyclic system that serves as an essential pharmacophore for a variety of therapeutic targets, most notably protein kinases. nih.govnih.gov Kinases are crucial signaling enzymes, and their inhibition has become a primary strategy in drug discovery, especially in oncology. nih.gov The fundamental principle behind the activity of many indolinone derivatives lies in their ability to mimic the adenine (B156593) moiety of adenosine (B11128) triphosphate (ATP) and bind to the ATP-binding site of kinases. nih.govmdpi.com This competitive inhibition blocks the kinase's function, thereby interrupting downstream signaling pathways that are often dysregulated in diseases like cancer. nih.govnih.gov

Key structural features of the indolinone scaffold contribute to its biological activity:

The Lactam Group: The amide (lactam) within the five-membered ring is a critical interaction point. The NH group can act as a hydrogen bond donor, while the adjacent carbonyl oxygen (C2-oxo) acts as a hydrogen bond acceptor. These interactions are often crucial for anchoring the molecule within the hinge region of a kinase's ATP-binding pocket.

Aromatic Ring System: The benzene (B151609) portion of the indolinone ring provides a scaffold for various substituents that can modulate the compound's electronic properties, solubility, and steric interactions with the target protein.

C3-Position: Substitutions at the C3 position are particularly important for determining the selectivity and potency of indolinone-based inhibitors. nih.gov This position often bears a substituent that extends into a deeper hydrophobic pocket of the kinase active site, allowing for the fine-tuning of inhibitory activity against specific kinases. nih.gov

Positional and Substituent Effects on the Indolinone Ring

The biological activity and physicochemical properties of indolinone derivatives can be precisely controlled by introducing different functional groups at various positions on the core scaffold. The N1 and C5 positions are particularly significant for synthetic modification and SAR exploration.

The nitrogen atom at position 1 (N1) of the indolinone ring is a common site for modification. Substitution at this position can have profound effects on a compound's properties and biological activity.

Elimination of Hydrogen Bond Donor: In its unsubstituted form, the N1-H group acts as a hydrogen bond donor. Alkylation, such as the introduction of a methyl group in 5-(2-Bromoacetyl)-1-methylindolin-2-one, removes this hydrogen-bonding capability. This can be advantageous if the target binding site does not have a corresponding hydrogen bond acceptor, potentially improving binding affinity by avoiding an unfavorable interaction.

Modulation of Physicochemical Properties: N-methylation generally increases the lipophilicity (hydrophobicity) of a molecule. nih.gov This can influence its solubility, cell membrane permeability, and metabolic stability. While increased lipophilicity can enhance absorption, it may also lead to reduced aqueous solubility.

| Modification | Potential Impact on Properties | Rationale |

|---|---|---|

| Unsubstituted (N-H) | Acts as H-bond donor; higher polarity | Enables key interactions in some protein targets. |

| N-Methylation | Increases lipophilicity; removes H-bond donor capability; may alter conformation | Can improve membrane permeability and prevent unfavorable H-bond donor interactions. nih.gov |

| Larger N-Alkyl/Aryl Groups | Significantly increases steric bulk and lipophilicity | Can be used to probe larger pockets in the binding site or improve specific hydrophobic interactions. nih.gov |

The C5 position on the benzene ring of the indolinone scaffold is a key site for introducing substituents to modulate biological activity. mdpi.comnih.gov It is often solvent-exposed when the molecule is bound to a target, making it an ideal position for introducing groups that can enhance potency, improve solubility, or confer selectivity. acs.org

Research has shown that various substituents at the C5 position can significantly influence the potency of indolinone derivatives. For example, in a series of bis-indolinone derivatives, the substitution of a chlorine atom with a bromine at the C5 position led to the most active compound in the series. mdpi.com In other studies, the C5 position was identified as a critical site for potentiating cytotoxic activity, where an appropriate substituent can enhance DNA binding or create beneficial contacts within a protein's binding groove. nih.gov The nature of the substituent—whether it is electron-donating or electron-withdrawing, bulky or compact, polar or nonpolar—plays a defining role in the resulting biological effect. nih.govnih.gov

In this compound, the C5 position is occupied by a bromoacetyl group. This group is notable for its electrophilic character, which is conferred by the bromine atom and the adjacent carbonyl group.

The bromoacetyl group is more than just a simple substituent; it is a reactive chemical handle that offers significant opportunities for both SAR exploration and mechanism of action. nih.govrsc.orgnih.gov

Electrophilic Nature: The carbon atom attached to the bromine is highly electrophilic. This is because the electron-withdrawing nature of both the adjacent carbonyl group and the bromine atom makes it susceptible to nucleophilic attack. thermofisher.com

Covalent Modification: This electrophilicity allows the bromoacetyl group to act as a covalent modifier. nih.govnih.govresearchgate.net It can react with nucleophilic amino acid residues, such as cysteine (via its sulfhydryl group), histidine, or lysine, within the active site of a target protein. thermofisher.com This forms a stable, covalent bond, leading to irreversible inhibition of the protein. Covalent inhibition can offer advantages such as prolonged duration of action and increased potency. nih.govresearchgate.net

Synthetic Handle: From a synthetic chemistry perspective, the bromoacetyl group is an excellent starting point for creating a library of analogs. The bromine atom is a good leaving group and can be readily displaced by a wide variety of nucleophiles (e.g., amines, thiols, alcohols) to generate new derivatives. rsc.orgnih.gov This allows chemists to systematically explore the chemical space around the C5 position to optimize activity, selectivity, and pharmacokinetic properties.

| Feature | Chemical Principle | Implication for Drug Design |

|---|---|---|

| Electrophilic Carbon | Inductive effect of bromine and resonance of the carbonyl group. | Enables reaction with nucleophiles. |

| Covalent Bonding Potential | Forms a stable thioether or similar bond with protein residues (e.g., cysteine). thermofisher.com | Can lead to irreversible inhibition, potentially increasing potency and duration of effect. nih.gov |

| Synthetic Versatility | Bromine is a good leaving group for nucleophilic substitution reactions. nih.gov | Allows for the rapid synthesis of a diverse library of C5-modified compounds for SAR studies. |

Rational Design Principles for Modulating Biological Activity

Rational drug design is a systematic approach that uses the understanding of a biological target's structure and the SAR of known inhibitors to create more effective compounds. youtube.comacs.org The principles of indolinone SAR provide a clear roadmap for such design efforts.

Structure-Based Design: Using computational techniques like molecular docking, chemists can visualize how a molecule like this compound might fit into a target's active site. cncb.ac.cnnih.gov This allows for the rational design of modifications. For instance, if the C5-bromoacetyl group is near a nucleophilic cysteine residue, it validates its potential as a covalent inhibitor. If it is in a large, empty pocket, this suggests that larger, non-reactive groups could be added at this position to improve binding affinity. cncb.ac.cn

Targeted Covalent Inhibition: The presence of the reactive bromoacetyl group is a key element of rational design for targeted covalent inhibitors. nih.gov The design process involves optimizing the core scaffold (the indolinone) for initial, non-covalent binding to position the reactive "warhead" (the bromoacetyl group) in the correct orientation to react with a specific, nearby nucleophilic residue. nih.govresearchgate.net This strategy can lead to highly selective and potent drugs. nih.gov

By understanding the distinct roles of the N1-methyl group (modulating physicochemical properties) and the C5-bromoacetyl group (providing a reactive handle for covalent inhibition or further derivatization), medicinal chemists can rationally design subsequent generations of indolinone-based molecules with tailored biological activities.

Computational Chemistry and in Silico Screening in Indolinone Research

Quantitative Structure-Activity Relationship (QSAR) Modeling for Indolinone Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov The goal is to develop a model that can predict the activity of novel or untested compounds. nih.gov For indolinone derivatives, QSAR studies have been crucial in identifying key structural attributes required for their therapeutic effects.

QSAR models are broadly categorized into two-dimensional (2D) and three-dimensional (3D) approaches. mdpi.com

2D-QSAR: This method correlates biological activity with 2D structural descriptors calculated from the chemical structure, such as physicochemical properties (e.g., lipophilicity, molar refractivity), electronic properties, and topological indices. mdpi.comnih.gov These models are computationally less intensive and are useful for understanding the general structural requirements for activity.

3D-QSAR: These approaches provide a more detailed understanding by considering the 3D structure of the molecules. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are prominent 3D-QSAR methods. mdpi.com These models calculate steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around a set of aligned molecules. acs.orgcncb.ac.cnnih.gov The resulting contour maps visualize regions where modifications to the molecular structure are likely to increase or decrease biological activity. For instance, a 3D-QSAR study on indolinone-based inhibitors of 3-phosphoinositide-dependent protein kinase-1 (PDK1) utilized CoMFA and CoMSIA models to elucidate the structure-activity correlation. acs.orgcncb.ac.cnnih.gov

The reliability and predictive power of a QSAR model are paramount. nih.govd-nb.info Therefore, rigorous statistical validation is a critical step in the development process. researchgate.net Validation is typically performed using both internal and external methods.

Internal Validation: This process assesses the robustness of the model using the training set data from which it was generated. The most common technique is leave-one-out cross-validation (LOO-CV), which generates a cross-validation coefficient (q²). A high q² value (typically > 0.5) indicates good internal predictive ability. acs.orgcncb.ac.cnnih.gov

External Validation: This is considered the most stringent test of a model's predictive power. nih.gov The model is used to predict the biological activity of an external test set of compounds that were not used in the model's development. The predictive ability is often measured by the coefficient of determination (R² pred) between the observed and predicted activities for the test set.

Several statistical parameters are used to evaluate the quality of QSAR models. Key metrics reported in studies on indolinone derivatives include the coefficient of determination (r²), the cross-validated coefficient (q²), and the standard error of prediction. acs.orgcncb.ac.cnnih.gov A study on indolinone-based PDK1 inhibitors reported robust CoMFA and CoMSIA models with high statistical significance, indicating their reliability for predicting the activity of new compounds. acs.orgcncb.ac.cnnih.gov

| QSAR Model Type | Target | q² (Cross-validation) | r² (Non-cross-validation) | Reference |

|---|---|---|---|---|

| CoMFA | PDK1 | 0.737 | 0.907 | acs.orgcncb.ac.cnnih.gov |

| CoMSIA | PDK1 | 0.824 | 0.991 | acs.orgcncb.ac.cnnih.gov |

| Docking-based CoMFA | PDK1 | 0.729 | - | acs.orgcncb.ac.cnnih.gov |

| Docking-based CoMSIA | PDK1 | 0.790 | - | acs.orgcncb.ac.cnnih.gov |

Pharmacophore Modeling and Feature Identification

A pharmacophore is an abstract representation of the essential molecular features that are necessary for a molecule to interact with a specific biological target and trigger a biological response. researchgate.net These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and charged/ionizable groups. mdpi.com Pharmacophore modeling is a powerful tool in drug discovery for virtual screening and designing new lead structures. nih.gov

Ligand-based pharmacophore modeling is employed when the 3D structure of the biological target is unknown. mdpi.com This approach derives a pharmacophore model from a set of active compounds, assuming they bind to the same target in a similar manner. nih.govnih.gov The process involves generating conformations for each active molecule and aligning them to identify common chemical features arranged in a specific 3D orientation. youtube.com The resulting hypothesis, or pharmacophore model, represents the key features required for biological activity and can be used as a 3D query to screen compound libraries for new potential hits. nih.gov

When the 3D structure of the target protein (receptor) is available, a receptor-based pharmacophore model can be generated. nih.gov This method identifies potential interaction points within the active site of the target. researchgate.net The model is built by analyzing the key interactions between the receptor and a known bound ligand or by placing probes (representing different chemical features) within the binding pocket to map out complementary features. nih.gov Receptor-based models provide a more direct representation of the binding site's requirements and are highly valuable for structure-based drug design and virtual screening. slideshare.net

| Pharmacophore Feature | Description | Typical Interaction |

|---|---|---|

| Hydrogen Bond Acceptor (HBA) | An atom or group with a lone pair of electrons (e.g., carbonyl oxygen, amine nitrogen). | Forms a hydrogen bond with a donor group on the receptor. |

| Hydrogen Bond Donor (HBD) | An atom with an electropositive hydrogen (e.g., hydroxyl, amide N-H). | Forms a hydrogen bond with an acceptor group on the receptor. |

| Hydrophobic (HY) | A non-polar group (e.g., aromatic ring, alkyl chain). | Engages in van der Waals and hydrophobic interactions. |

| Positive Ionizable (PI) | A group that can carry a positive charge (e.g., protonated amine). | Forms ionic interactions with negatively charged residues. |

| Negative Ionizable (NI) | A group that can carry a negative charge (e.g., carboxylate). | Forms ionic interactions with positively charged residues. |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. mdpi.com In research involving indolinone derivatives, docking simulations are used to understand how these compounds interact with their target proteins at an atomic level. acs.orgcncb.ac.cnnih.gov

The process involves placing the ligand in various positions and orientations within the receptor's binding site and calculating a "scoring function" for each pose to estimate the binding affinity. mdpi.com The results of a docking study can reveal key binding interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that are crucial for the ligand's activity. d-nb.info

For example, combined molecular docking and 3D-QSAR studies on indolinone derivatives targeting PDK1 have helped to interpret the structure-activity relationship by visualizing how the inhibitors fit into the active site. acs.orgcncb.ac.cnnih.govresearchgate.net This information is invaluable for structure-based drug design, allowing for the targeted modification of lead compounds to improve their binding affinity and selectivity. frontiersin.org

Prediction of Binding Modes and Affinities

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method calculates the binding energy and scores the different poses, or conformations, of the ligand within the binding site. For indolinone derivatives, which are known to target a variety of protein kinases, docking studies are crucial for predicting their binding affinity and understanding the structural basis of their inhibitory action.

In typical studies involving indolinone scaffolds, a target protein's crystal structure is obtained from a database like the Protein Data Bank (PDB). The 5-(2-Bromoacetyl)-1-methylindolin-2-one molecule would then be docked into the active site of the target protein. The resulting docking scores and calculated binding energies indicate the stability of the complex. For instance, studies on similar indolin-2-one derivatives targeting Aurora B kinase have shown stable interaction energies, with specific derivatives exhibiting more favorable binding scores than known inhibitors like sunitinib. Such analyses are fundamental in ranking potential drug candidates before their synthesis and biological evaluation.

Table 1: Example of Predicted Binding Affinities for Indolinone Derivatives Against a Target Kinase

| Compound | Target Protein | Docking Score (kcal/mol) | Predicted Binding Energy (kcal/mol) |

|---|---|---|---|

| This compound | Hypothetical Kinase A | -8.5 | -55.4 |

| Indolinone Derivative X | Hypothetical Kinase A | -9.2 | -61.2 |

| Reference Inhibitor | Hypothetical Kinase A | -7.8 | -50.1 |

Note: Data for this compound is hypothetical and for illustrative purposes.

Identification of Key Interacting Residues within Target Binding Sites

Beyond predicting binding affinity, molecular docking reveals the specific interactions between a ligand and the amino acid residues of the target protein. These interactions, which include hydrogen bonds, hydrophobic interactions, and electrostatic forces, are critical for the stability of the ligand-protein complex and for determining the compound's specificity and potency.

For the indolinone core structure, computational studies have consistently identified key residues that are crucial for binding. For example, in studies with Aurora B kinase, the indolinone moiety frequently forms hydrogen bonds with residues such as Glutamate 171 (Glu171) and Alanine 173 (Ala173). Similarly, when targeting VEGFR-2, indolinone derivatives have been shown to interact with key residues like Glutamate 885 (Glu885), Cysteine 919 (Cys919), and Aspartate 1046 (Asp1046). An in silico analysis of this compound would aim to identify a similar "fingerprint" of interacting residues, which could then be validated experimentally. The bromoacetyl group, being an electrophilic warhead, would be of particular interest for its potential to form covalent bonds with nucleophilic residues like cysteine, a possibility that computational models can help explore.

Table 2: Common Interacting Residues for Indolinone Scaffolds in Kinase Binding Sites

| Target Kinase | Key Interacting Residues | Type of Interaction |

|---|---|---|

| Aurora B | Glu171, Ala173 | Hydrogen Bond |

| VEGFR-2 | Glu885, Asp1046 | Hydrogen Bond |

| VEGFR-2 | Cys919 | Hydrogen Bond, Halogen Bond |

| CDK-2 | Not Specified | Stronger binding affinity than reference |

Source: Data compiled from studies on various indolinone derivatives.

Molecular Dynamics Simulations to Elucidate Conformational Dynamics and Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are used to assess the stability of the predicted binding pose, observe conformational changes in both the ligand and the protein, and calculate binding free energies with greater accuracy.

In the context of this compound, an MD simulation would be initiated using the best-docked pose from a molecular docking study. The simulation would track the trajectory of the complex over a period of nanoseconds to microseconds. Key parameters such as the root-mean-square deviation (RMSD) of the protein and ligand are monitored to assess the stability of the complex. Root-mean-square fluctuation (RMSF) analysis would highlight flexible regions of the protein upon ligand binding. Such simulations have been performed for other indolinone derivatives, like 1-benzyl-5-bromoindolin-2-ones targeting VEGFR-2, to confirm the stability of the ligand within the active site and to validate the interactions predicted by docking.

Virtual Screening and Chemoinformatic Applications for Novel Indolinone Scaffolds

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This approach can be either structure-based, relying on docking a library of compounds into the target's binding site, or ligand-based, searching for molecules with similar properties to known active compounds.

The this compound scaffold could serve as a starting point for a chemoinformatic search. By using its structure as a query, databases containing millions of compounds can be screened to find structurally similar molecules with potentially improved properties. Furthermore, fragment-based drug discovery (FBDD) is an approach where small molecular fragments are screened for binding to a target, and then grown or linked to create a more potent lead. The indolinone core itself can be considered a key fragment, and virtual screening can help identify other fragments that can be combined with it to design novel scaffolds with enhanced activity and selectivity. This in silico approach significantly narrows down the number of compounds that need to be synthesized and tested, making the drug discovery process more efficient and cost-effective.

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Sunitinib |

| 1-benzyl-5-bromoindolin-2-one |

Mechanistic Elucidation of Biological Activities of Indolinone Derivatives

Modulation of Protein-Protein Interactions

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, including the signaling cascades regulated by kinases. ajwilsonresearch.com The activity of 5-(2-Bromoacetyl)-1-methylindolin-2-one can modulate PPIs through several mechanisms.

The most direct consequence of kinase inhibition is the disruption of PPIs downstream in the signaling pathway. By preventing a kinase from phosphorylating its substrate, the inhibitor effectively blocks the subsequent interaction of that phosphorylated substrate with its binding partners. For example, inhibiting VEGFR-2 prevents its dimerization and autophosphorylation, which in turn blocks the recruitment of and interaction with downstream signaling proteins.

More recently, the indole (B1671886) scaffold has been explored in contexts that directly modulate PPIs. Certain derivatives can act as "molecular glues," small molecules that induce or stabilize an interaction between two proteins that would not normally associate, such as a target protein and an E3 ubiquitin ligase, leading to the target's degradation. acs.org While this is a distinct application, it highlights the potential of the core structure to be adapted for direct PPI modulation. Furthermore, indole itself, the parent heterocycle of indolinone, has been shown to modulate cooperative PPIs within bacterial flagellar motors, suggesting that the scaffold may have an intrinsic capacity to influence protein complex dynamics. nih.gov

Interactions with Other Biological Pathways and Molecular Targets

The biological effects of kinase inhibitors like this compound are not confined to the direct inhibition of their primary targets. The blockade of a central signaling hub like an RTK can have cascading effects on numerous interconnected cellular pathways.

Apoptosis and Cell Cycle: By inhibiting pro-survival signaling from RTKs, potent indolinone derivatives can trigger programmed cell death, or apoptosis. mdpi.comresearchgate.net Studies on related compounds have shown that they can induce apoptosis by modulating the expression of key regulatory proteins. nih.govresearchgate.net This often involves increasing the levels of pro-apoptotic proteins like Bax and caspases (caspase-3 and -9) while decreasing the levels of anti-apoptotic proteins like Bcl-2. mdpi.comresearchgate.net Furthermore, these inhibitors can cause cell cycle arrest, preventing cancer cells from progressing through the phases of division, often at the S or G2/M phase. mdpi.com

Inflammatory Pathways: The indolinone scaffold has also been found to interact with targets outside of the kinome. For example, certain derivatives have been identified as inhibitors of Cathepsin C (CTSC), an enzyme involved in inflammatory processes, suggesting a potential role in modulating immune responses and treating inflammatory diseases. nih.gov

Role of the Bromoacetyl Moiety in Modulating Target Selectivity and Potency through Covalent or Non-Covalent Interactions

A key feature of this compound is the bromoacetyl group at the C5 position. This functional group is an electrophilic "warhead" designed to engage in covalent interactions, transforming the molecule into a targeted covalent inhibitor. frontiersin.org

The mechanism of action involves a two-step process. First, the indolinone core guides the molecule into the ATP-binding site of the target kinase through reversible, non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions). This initial binding orients the reactive bromoacetyl moiety in proximity to a nucleophilic amino acid residue within the pocket, most commonly a cysteine. frontiersin.org Subsequently, the nucleophilic thiol group of the cysteine residue attacks the electrophilic carbon of the bromoacetyl group, displacing the bromide ion and forming a stable, irreversible covalent bond.

This covalent modification offers several potential advantages over purely non-covalent inhibition:

Increased Potency: By forming an irreversible bond, the inhibitor can achieve complete and sustained inactivation of the target enzyme, often leading to significantly higher potency.

Prolonged Duration of Action: The effect of the inhibitor persists until the cell synthesizes new protein, which can translate to a longer duration of biological activity.

High Selectivity: Selectivity can be enhanced by targeting a non-conserved cysteine residue present only in the desired kinase target and not in closely related off-target kinases. nih.gov

| Interaction Type | Mediated By | Nature of Bond | Reversibility | Key Advantages |

|---|---|---|---|---|

| Non-Covalent | Indolinone Scaffold | Hydrogen bonds, van der Waals forces, hydrophobic interactions | Reversible | Target recognition and initial binding |

| Covalent | Bromoacetyl Moiety | Thioether bond (with Cysteine) | Irreversible | Enhanced potency, prolonged duration, potential for high selectivity |

Chemical Reactivity and Advanced Synthetic Transformations of 5 2 Bromoacetyl 1 Methylindolin 2 One

Comprehensive Analysis of the Electrophilic Nature of the 2-Bromoacetyl Group

The 2-bromoacetyl group is a classic example of an α-haloketone, a class of compounds known for their enhanced reactivity in nucleophilic substitution reactions. The electrophilic character of the α-carbon (the carbon atom adjacent to the carbonyl group and bonded to the bromine atom) is significantly amplified by two key electronic effects. Firstly, the strong inductive electron-withdrawing effect of the adjacent carbonyl group polarizes the carbon-bromine bond, rendering the α-carbon highly electron-deficient. Secondly, the bromine atom itself is an effective leaving group, facilitating nucleophilic attack.

This heightened electrophilicity makes the α-carbon in 5-(2-Bromoacetyl)-1-methylindolin-2-one a prime target for a wide range of nucleophiles. The reactivity of this α-halo ketone is significantly greater than that of a corresponding alkyl halide, such as 1-bromopropane, in SN2 displacement reactions. This is because the carbonyl group helps to stabilize the transition state of the reaction. Consequently, SN2 reactions proceed readily, while SN1 reactions are generally unfavorable due to the electronic destabilization of the resulting carbocation by the adjacent carbonyl group. nih.gov

The 2-bromoacetyl moiety possesses two primary electrophilic sites: the carbonyl carbon and the α-carbon. While strong nucleophiles can attack the carbonyl carbon, the exceptional reactivity of the α-carbon in SN2 reactions often dominates, especially with softer nucleophiles. This dual reactivity allows for a diverse range of chemical transformations.

Strategies for Constructing Diverse Heterocycles and Complex Molecular Architectures

The bifunctional nature of the α-bromoacetyl group makes this compound an ideal precursor for the synthesis of various heterocyclic systems. The reaction of the α-bromoacetyl group with reagents containing two nucleophilic centers is a well-established strategy for building five- and six-membered rings. A classic example is the Hantzsch thiazole (B1198619) synthesis, where an α-haloketone reacts with a thioamide to form a thiazole ring. By analogy, reacting this compound with thiourea (B124793) or substituted thioamides would be expected to yield 2-amino- or 2-substituted-thiazoles appended to the indolinone core. scilit.com

Similarly, reactions with other binucleophiles can lead to a variety of heterocyclic structures. For instance, reaction with amidines could produce imidazole (B134444) derivatives, while reaction with hydrazines could be used to construct pyridazine (B1198779) rings. These synthetic strategies leverage the ability of the bromoacetyl group to act as a two-carbon building block that readily undergoes cyclocondensation reactions.

Below is a table showing representative heterocyclic syntheses using α-bromoacetyl precursors, illustrating the potential pathways for this compound.

| Reactant | Resulting Heterocycle | General Reaction Type |

|---|---|---|

| Thiourea | 2-Aminothiazole | Hantzsch Thiazole Synthesis |

| Thioamides (R-C(S)NH₂) | 2,4-Disubstituted Thiazole | Hantzsch Thiazole Synthesis |

| o-Phenylenediamine | Benzodiazepine | Cyclocondensation |

| Hydrazine Carbothioamide | Thiadiazine | Cyclocondensation |

Development of Hybrid Molecules Incorporating the Indolinone Core

Hybrid molecules, which combine two or more distinct pharmacophores into a single entity, represent a growing strategy in drug design to address complex diseases and drug resistance. The reactive bromoacetyl group of this compound is an excellent chemical handle for covalently linking the indolinone core to other molecular scaffolds.

This can be achieved by reacting the compound with a nucleophile that is part of another biologically active molecule. For example, a molecule containing a thiol (-SH), amine (-NH2), or hydroxyl (-OH) group can readily displace the bromide via an SN2 reaction, forming a stable thioether, amine, or ether linkage, respectively. This approach allows for the modular construction of novel hybrid drugs. Research on related indolin-2-one scaffolds has demonstrated the successful synthesis of hybrids linked to other heterocyclic systems like thiazole and triazole, which have shown promising biological activities. mdpi.comnih.gov The synthesis of these hybrids often involves multi-step reactions where the indolinone core is functionalized to introduce a reactive group, a role perfectly filled by the bromoacetyl moiety in the title compound.

Exploiting the Bromoacetyl Group for Bioconjugation and Molecular Probe Development

Bioconjugation is the process of chemically linking two molecules, where at least one is a biomolecule such as a protein or nucleic acid. The bromoacetyl group is a well-known alkylating agent used for this purpose. It can form stable covalent bonds with nucleophilic side chains of amino acids, particularly the thiol group of cysteine and the imidazole nitrogen of histidine.

This reactivity makes this compound a potential tool for developing targeted molecular probes and affinity-based ligands. By attaching a reporter group (like a fluorophore or a biotin (B1667282) tag) to the indolinone core, the resulting molecule could be used to selectively label proteins that have a reactive nucleophile within a binding pocket. The indolinone portion of the molecule could serve to direct the compound to a specific protein target, and the bromoacetyl group would then form a covalent bond, allowing for the study of protein-ligand interactions, target identification, and validation.

The general scheme for such a bioconjugation reaction is presented below:

Indolinone-C(O)CH₂Br + Protein-SH → Indolinone-C(O)CH₂-S-Protein + HBr

This covalent and often irreversible binding is highly desirable for applications such as activity-based protein profiling (ABPP) and the development of covalent inhibitors, which can offer enhanced potency and prolonged duration of action compared to their non-covalent counterparts.

Future Outlook and Interdisciplinary Research Frontiers

Integration of Artificial Intelligence and Machine Learning in Indolinone Design and Optimization

The development of novel kinase inhibitors, a primary application for indolinone scaffolds, is being revolutionized by artificial intelligence (AI) and machine learning (ML). rsc.org These computational tools offer transformative solutions to long-standing challenges in drug discovery, such as predicting selectivity, overcoming resistance, and optimizing pharmacokinetic properties. rsc.org For a scaffold like that provided by 5-(2-Bromoacetyl)-1-methylindolin-2-one, AI/ML can rapidly generate and evaluate virtual libraries of derivatives to identify candidates with high predicted potency and selectivity for specific kinase targets. nih.gov

Generative models, including recurrent neural networks (RNNs), variational autoencoders (VAEs), and generative adversarial networks (GANs), are particularly promising. researchgate.netpharmafeatures.com These models can design entirely new molecular structures from scratch, tailored to fit the active site of a target protein and possess desirable drug-like properties. researchgate.netpharmafeatures.com By training on vast datasets of known bioactive compounds, these AI systems can learn the complex structure-activity relationships that govern molecular interactions, leading to the de novo design of innovative indolinone-based therapeutics. nih.gov This shift from predictive modeling to generative chemistry marks a paradigm change, enabling researchers to explore novel chemical space beyond existing compound libraries. pharmafeatures.com

| AI/ML Model Type | Application in Indolinone Drug Discovery | Potential Impact |

| Deep Neural Networks (DNNs) | Modeling complex quantitative structure-activity relationships (QSAR) to predict bioactivity. rsc.org | More accurate prediction of a compound's potency and potential off-target effects. |

| Graph Neural Networks (GNNs) | Learning from the 3D structure of molecules to predict protein-ligand binding affinity. rsc.org | Improved virtual screening and identification of potent kinase inhibitors. |

| Generative Adversarial Networks (GANs) | De novo design of novel indolinone scaffolds with optimized pharmacological profiles. pharmafeatures.com | Accelerated discovery of patentable lead compounds with superior properties. |

| Reinforcement Learning (RL) | Iteratively optimizing molecular structures to maximize multiple desired properties simultaneously (e.g., potency, solubility). pharmafeatures.com | More efficient development of drug candidates that balance efficacy and safety. |

Exploration of Novel Reaction Methodologies for Indolinone Functionalization

Advances in synthetic organic chemistry are providing powerful new tools for modifying the indolinone core. Traditional methods often require harsh conditions or pre-functionalized starting materials, but emerging strategies enable more efficient and precise chemical modifications.

One of the most significant advances is in the field of C-H bond activation. researchgate.net This strategy allows for the direct functionalization of otherwise inert carbon-hydrogen bonds on the indolinone ring system. researchgate.netnih.gov Transition-metal catalysis, using elements like palladium, rhodium, and cobalt, has enabled the site-selective introduction of aryl, alkyl, and other functional groups onto the benzene (B151609) core of indolines, offering a step-economical way to create diverse derivatives. researchgate.netnih.gov

Furthermore, visible-light photoredox catalysis has emerged as a green and powerful tool for generating radical species under mild conditions. nih.gov This technology can facilitate novel cyclization and functionalization reactions that are difficult to achieve with traditional thermal methods. nih.govorganic-chemistry.org For instance, photoredox catalysis can be combined with transition metal catalysis in a dual system to enable challenging C-N bond formations or to construct the indoline (B122111) ring itself from simple precursors. nih.govresearchgate.net These methods provide new avenues for derivatizing this compound and related structures, expanding the accessible chemical space for drug discovery programs. acs.orgacs.org

| Methodology | Description | Advantage over Traditional Methods |

| C-H Activation/Functionalization | Direct conversion of C-H bonds to C-C or C-heteroatom bonds using a metal catalyst. mdpi.comnih.gov | Avoids the need for pre-functionalized substrates, reducing step count and improving atom economy. |

| Visible-Light Photoredox Catalysis | Uses light to initiate chemical reactions via single electron transfer (SET), generating reactive radical intermediates. nih.gov | Operates under mild conditions, enables unique reaction pathways, and is environmentally sustainable. acs.org |

| Dual Catalysis (e.g., Photoredox/Nickel) | Combines two distinct catalytic cycles to achieve transformations not possible with either alone. nih.govorganic-chemistry.org | Facilitates difficult bond formations (e.g., Csp³–N) and allows for novel reaction manifolds. nih.gov |

| Bio-inspired Catalysis | Mimics enzymatic processes, such as using copper catalysts inspired by tyrosinase for aerobic C-H functionalization. nih.govrsc.org | Enables efficient and selective transformations under mild, environmentally friendly conditions. rsc.org |

Advancements in High-Throughput Screening for Novel Biological Activities of Indolinone Derivatives

The discovery of new therapeutic applications for indolinone derivatives is being accelerated by innovations in high-throughput screening (HTS). pharmtech.com As protein kinases are a major target class for these compounds, HTS platforms are crucial for efficiently screening large libraries of molecules against panels of hundreds of kinases to identify potent and selective inhibitors. nih.govnih.govresearchgate.net Modern HTS assays are miniaturized and automated, allowing for the rapid testing of thousands of compounds. pharmtech.com

A particularly powerful innovation is DNA-Encoded Library Technology (DELT). rsc.org DELT involves synthesizing massive combinatorial libraries of compounds where each molecule is attached to a unique DNA barcode that records its chemical synthesis history. rsc.orgrsc.org Entire libraries containing billions of distinct indolinone derivatives can be screened simultaneously against a protein target in a single tube. rsc.org This technology has been successfully used to identify novel inhibitors for challenging targets, including those in the isoindolinone class. nih.govacs.org The application of DELT to screen derivatives of this compound could rapidly uncover new biological activities and validate new drug targets.

| Screening Technology | Principle | Application for Indolinones |

| Kinome Profiling | Screening a compound library against a large panel of protein kinases simultaneously. nih.gov | Rapidly determines the selectivity profile of an indolinone-based kinase inhibitor, identifying both primary targets and potential off-targets. |

| Phenotypic Screening | Testing compounds in whole-cell or whole-organism assays to identify molecules that produce a desired biological effect, without a priori knowledge of the target. | Can uncover novel mechanisms of action and therapeutic applications for indolinone derivatives beyond kinase inhibition. |

| DNA-Encoded Library Technology (DELT) | Screening libraries of billions of DNA-barcoded molecules in a single experiment to find binders to a protein target. rsc.orgresearchgate.net | Enables the exploration of vast chemical diversity to identify novel hits for new or challenging biological targets. rsc.org |

| CRISPR-Based Functional Screening | Combining compound screening with CRISPR gene editing to precisely link a compound's effect to a specific genetic target. pharmtech.com | Improves understanding of drug-target interactions at a genomic level, enhancing the precision of lead candidate selection. pharmtech.com |

Elucidation of Indolinone Biosynthetic Pathways for Bio-Inspired Synthesis

Nature produces a vast array of complex indole (B1671886) alkaloids, and understanding their biosynthetic pathways offers a blueprint for developing novel, bio-inspired synthetic strategies. nih.govnumberanalytics.com The biochemical precursor for nearly all indole alkaloids is the amino acid tryptophan. wikipedia.orgnih.gov Enzymes in plants and fungi, such as tryptophanase and various oxidases, convert tryptophan through a series of intermediates into complex structures. nih.govresearchgate.net

For example, the natural product indirubin (B1684374), a red isomer of indigo (B80030) with an indolinone-like core, is known to be derived from indole precursors. acs.orgresearchgate.net Research into the enzymatic pathways that produce indirubin and related compounds can inspire the development of chemoenzymatic or biomimetic syntheses. sapub.orgacs.org These approaches use either isolated enzymes or synthetic catalysts that mimic enzyme function to perform specific transformations with high selectivity and efficiency. nih.govrsc.org A bio-inspired approach to synthesizing oxindoles has been reported that mimics the biosynthesis of melanin (B1238610) by using a copper catalyst to achieve aerobic dual C-H functionalization. nih.govrsc.org By harnessing the principles of biosynthesis, chemists can devise more sustainable and elegant routes to complex indolinone derivatives.

| Precursor/Enzyme | Role in Biosynthesis | Relevance to Bio-Inspired Synthesis |

| Tryptophan | The primary biogenetic precursor for the vast majority of indole and indolinone-containing natural products. wikipedia.orgimperial.ac.uk | Serves as a logical and readily available starting material for synthetic routes aiming to build complex alkaloids. |

| Tryptophanase (TnaA) | An enzyme that degrades tryptophan into indole, pyruvate, and ammonia. researchgate.net | The enzymatic production of indole can be a key step in engineered microbial systems for producing indigo or indirubin. acs.org |

| Terpenoid Cyclase (e.g., XiaI) | An enzyme identified to catalyze the formation of indigo and indirubin from tryptophan precursors in engineered E. coli. acs.org | Demonstrates the potential of using novel or repurposed enzymes to create efficient biosynthetic production platforms. |

| Cytochrome P450 Monooxygenases | A large family of enzymes involved in the oxidation of indole to indoxyl, a key intermediate in the formation of indigo and indirubin. researchgate.net | Inspires the development of selective oxidation catalysts for indole and indolinone scaffolds in chemical synthesis. |

Q & A

Q. Table 1: Comparative Synthesis Routes

Advanced: How can crystallographic data contradictions arise in structural studies of this compound, and how are they resolved?

Methodological Answer:

Discrepancies in crystallographic data (e.g., bond lengths, torsion angles) may stem from:

- Polymorphism : Different crystal packing (e.g., monoclinic vs. orthorhombic) alters molecular geometry .

- Data collection : Resolution limits (e.g., low-temperature vs. room-temperature data) affect accuracy. For example, reports a mean C–C bond length of 0.003 Å at 293 K, while high-resolution studies at 90 K show tighter deviations .

- Software refinement : SHELXL97 and SHELXTL optimize hydrogen bonding networks but may overfit data if thermal parameters are poorly constrained .

Q. Resolution Strategies :

- Cross-validate using multiple software (e.g., SHELXL vs. OLEX2) .

- Compare experimental data with DFT-calculated geometries to identify outliers .

- Report R-factors and data-to-parameter ratios (e.g., : R = 0.028, data/parameter = 18.1) to ensure refinement reliability .

Basic: Which analytical techniques are essential for characterizing this compound?

Methodological Answer:

- X-ray crystallography : Determines absolute configuration and packing. SHELX software refines structures using R and wR factors (e.g., R = 0.028 in ) .

- NMR spectroscopy : ¹H/¹³C NMR identifies substitution patterns. For example, the bromoacetyl group’s carbonyl resonates at δ ~170–175 ppm .

- Mass spectrometry (ESI-MS) : Confirms molecular weight (e.g., m/z 294.1 for C₁₁H₉BrNO₂) and fragmentation pathways .

Q. Challenges :

- Bromine’s quadrupolar moment broadens NMR signals, requiring high-field instruments.

- Crystal twinning complicates X-ray refinement; use TWINLAW in SHELXL to model twin domains .

Advanced: How is the structure-activity relationship (SAR) of this compound evaluated in biological systems?

Methodological Answer:

- Derivatization : Introduce substituents (e.g., morpholino, thiadiazole) at the bromoacetyl group to modulate reactivity and binding . shows thiadiazole derivatives inhibit kinases via covalent binding .

- Biological assays :

- Computational modeling : Docking studies (AutoDock Vina) predict binding modes, while MD simulations assess stability .

Q. Table 2: Biological Activity of Derivatives

| Derivative | Target | IC₅₀ (µM) | Mechanism | Reference |

|---|---|---|---|---|

| Thiadiazole conjugate | Kinase X | 0.12 | ATP-competitive | |

| Piperazinylbutyl | Cancer cells | 5.8 | Apoptosis induction |

Basic: What precautions are necessary during the handling and storage of this compound?

Methodological Answer:

- Handling : Use PPE (gloves, goggles) due to bromoacetyl’s alkylating potential. Work in a fume hood to avoid inhalation .

- Storage : Keep at –20°C under inert gas (Ar) to prevent hydrolysis. Light-sensitive samples require amber vials .

- Waste disposal : Quench with 10% aqueous NaHSO₃ to neutralize reactive bromine before disposal .

Advanced: How do reaction mechanisms differ between bromoacetylation and alternative functionalization strategies for indolin-2-one derivatives?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。